Snarf-1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

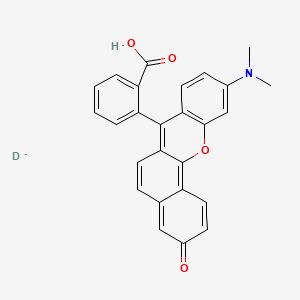

Seminaphtharhodafluor-1 (Snarf-1): is a long-wavelength fluorescent dye that changes color with pH. It is widely used as a pH indicator in various scientific applications. The compound is particularly useful in biological and chemical research due to its ability to provide accurate pH measurements through fluorescence emission shifts .

准备方法

Synthetic Routes and Reaction Conditions: : Snarf-1 is synthesized through a series of chemical reactions involving the condensation of naphthofluorescein with rhodamine derivatives. The process typically involves the use of organic solvents and catalysts to facilitate the reaction .

Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The compound is often produced in a lyophilized form to enhance its stability and shelf life .

化学反应分析

Types of Reactions: : Snarf-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to suit specific research needs .

Common Reagents and Conditions: : Common reagents used in reactions involving this compound include dimethyl sulfoxide (DMSO), potassium phosphate buffers, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal results .

Major Products: : The major products formed from reactions involving this compound include its derivatives, such as carboxy-Snarf-1 and its fluorinated versions, which have different pH sensitivity maxima .

科学研究应用

Chemistry: : Snarf-1 is used as a pH indicator in various chemical reactions, allowing researchers to monitor pH changes accurately .

Biology: : In biological research, this compound is used to measure intracellular pH levels in living cells. It is particularly useful in studies involving cell proliferation, mitochondrial function, and enzyme activity .

Medicine: : this compound is employed in medical research to study cellular processes and drug interactions. It is used to track the activity of drug transporters and to measure the effects of various treatments on cellular pH .

Industry: : In industrial applications, this compound is used in the development of optical biosensors and other diagnostic tools that require precise pH measurements .

作用机制

Mechanism: : Snarf-1 exerts its effects through a pH-dependent fluorescence emission shift. When exposed to different pH levels, the compound’s emission spectrum changes, allowing for accurate pH measurements .

Molecular Targets and Pathways: : The primary molecular target of this compound is the hydrogen ion concentration in the environment. The compound interacts with hydrogen ions, leading to changes in its fluorescence properties .

相似化合物的比较

Similar Compounds: : Similar compounds to Snarf-1 include carboxyfluorescein diacetate succinimidyl ester (CFSE), tetramethylrhodamine ethyl ester (TMRE), and other fluorescent dyes used for pH measurement .

Uniqueness: : this compound is unique due to its long-wavelength emission and its ability to provide accurate pH measurements over a wide range of pH levels. Its derivatives, such as carboxy-Snarf-1, offer improved cellular retention and lower pH sensitivity maxima, making it versatile for various applications .

生物活性

Snarf-1, a fluorescent dye, is primarily used for monitoring various biological processes, including intracellular pH and glutathione levels. This article explores the biological activity of this compound, focusing on its applications in cell proliferation studies, pH measurement, and oxidative stress assessment. The findings are supported by case studies and research data to provide a comprehensive overview.

Overview of this compound

This compound (5-(and-6)-carboxy-SNARF-1) is a pH-sensitive fluorescent probe that exhibits distinct fluorescence properties depending on the pH of its environment. Its utility spans various fields, including cell biology and pharmacology. The dye's ability to penetrate cell membranes and fluoresce in response to pH changes makes it a valuable tool for studying cellular processes.

1. Measurement of Intracellular Glutathione

Research has demonstrated that this compound can effectively measure intracellular glutathione (GSH) levels, which are crucial for cellular protection against oxidative stress. A study involving leukemic cells and primary lymphocytes showed that this compound provides a semi-quantitative assessment of GSH concentrations. The correlation between GSH levels and fluorescence intensity was found to be high (R2=0.80−0.88), indicating the dye's reliability in clinical settings .

2. Tracking Cell Proliferation

This compound has been utilized to track cell proliferation across different cell types, including hematopoietic and non-hematopoietic cells. In comparative studies, this compound labeling yielded results comparable to traditional methods such as CFSE and [^3^H]thymidine incorporation assays. This capability allows researchers to analyze the proliferation of indistinguishable cell populations simultaneously, enhancing experimental efficiency .

3. Monitoring Cytoplasmic pH

The ability of this compound to measure cytoplasmic pH is significant in understanding cellular responses to various stimuli. By employing a ratiometric approach that calculates pH based on fluorescence intensity ratios at two different wavelengths, researchers have successfully monitored pH changes in plant cells and mammalian cell lines. This method is particularly useful for studying intracellular environments without invasive techniques .

Case Studies

Oxidative Stress Assessment

This compound's role extends into the realm of oxidative stress research. By monitoring changes in intracellular environments under oxidative conditions, researchers have utilized the dye to gauge cellular responses to stressors such as hydrogen peroxide exposure. This application highlights this compound's versatility as a tool for understanding cellular defense mechanisms against oxidative damage .

Fluorescent Properties and Calibration

The calibration of this compound's fluorescent properties is critical for accurate measurements. Studies have established protocols for calibrating the dye's response based on environmental pH changes, ensuring reliable data across various experimental conditions . The dye's isoemissive point at approximately 604 nm allows for effective ratiometric calculations independent of concentration variations.

属性

IUPAC Name |

deuteride;2-[10-(dimethylamino)-3-oxobenzo[c]xanthen-7-yl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19NO4.H/c1-27(2)16-8-11-21-23(14-16)31-25-18-12-9-17(28)13-15(18)7-10-22(25)24(21)19-5-3-4-6-20(19)26(29)30;/h3-14H,1-2H3,(H,29,30);/q;-1/i;1+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XULVEFCFZBLKOP-IEOVAKBOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC4=CC(=O)C=CC4=C3O2)C5=CC=CC=C5C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC4=CC(=O)C=CC4=C3O2)C5=CC=CC=C5C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20NO4- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。